

Physical properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

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An In-Depth Technical Guide to the Physical Properties of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid**

Introduction

(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-(-)-3-Chloromandelic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable chiral building block, particularly in the asymmetric synthesis of therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and quality control.

The physical characteristics of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, solubility, and optical activity, dictate its behavior during manufacturing, its stability in storage, and its ultimate bioavailability. Furthermore, in the case of chiral molecules, the ability to confirm the identity and purity of a single enantiomer is paramount. This guide provides a comprehensive overview of the key physical properties of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid**, detailing not only the empirical data but also the scientific principles and methodologies behind their determination.

Core Physicochemical Data

A summary of the essential physical and chemical properties of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid** is presented below. These values serve as a critical reference for its handling, characterization, and application in a laboratory or manufacturing setting.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO ₃	[1] [2]
Molecular Weight	186.59 g/mol	[1] [2]
CAS Number	61008-98-8	[1] [3] [4]
Melting Point	100-104 °C	[1] [3] [5]
Appearance	White to very pale yellow crystal/powder	
Specific Rotation ([α] ³⁰ /D)	-124° (c=3 in H ₂ O)	[1]
Predicted Density	1.468 g/cm ³	[6]
Predicted Boiling Point	348.2 °C at 760 mmHg	[6]

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a fundamental indicator of its purity. For **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid**, the accepted melting range is 100-104 °C[\[1\]](#)[\[3\]](#)[\[5\]](#). This relatively sharp range suggests a high degree of purity for commercially available samples.

Scientific Rationale and Significance

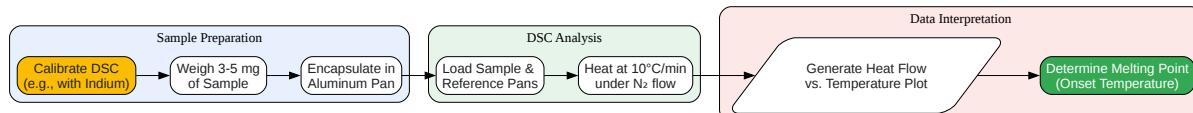
The melting transition from a highly ordered crystalline lattice to a disordered liquid state requires a specific amount of thermal energy. Impurities disrupt the crystal lattice, typically resulting in a depression and broadening of the melting range. Therefore, monitoring the melting point is a primary method of quality control. Furthermore, studies on the enantiomeric 3-chloromandelic acid system have revealed the existence of polymorphism for both the pure enantiomer and the racemate[\[7\]](#)[\[8\]](#). Polymorphs are different crystalline forms of the same compound, which can have distinct melting points, solubilities, and stabilities. The identification and control of polymorphism are critical in drug development to ensure consistent product performance.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise determination of the melting point (T_m) and the enthalpy of fusion (ΔH_m).

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as per ASTM E967.
- **Sample Preparation:** Accurately weigh 3-5 mg of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid** into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
- **DSC Analysis:**
 - Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
 - Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).
 - Heat the sample at a controlled linear rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min)[9].
 - Continue heating to a temperature sufficiently above the melting transition (e.g., 130 °C).
- **Data Analysis:** The melting point is determined from the resulting thermogram. For a pure organic compound, the melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak[10]. The area under the peak corresponds to the heat of fusion.



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Workflow for Melting Point Determination by DSC.

Optical Activity and Stereochemical Integrity

As a chiral molecule, **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid** rotates the plane of polarized light. This property, known as optical activity, is the definitive experimental proof of its enantiomeric identity and purity. The specific rotation is a standardized measure of this activity.

The experimentally determined specific rotation for this compound is $[\alpha]^{30}/D = -124^\circ$ (concentration $c = 3$ g/100mL in water)[1]. The negative sign indicates that it is levorotatory, rotating the plane of polarized light counter-clockwise. Its enantiomer, **(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid**, would exhibit a specific rotation of the same magnitude but in the opposite (positive) direction.

Scientific Rationale and Significance

Optical rotation is an intrinsic property of a chiral molecule and is directly proportional to its concentration in solution and the path length of the light. Measuring the specific rotation is essential for:

- Confirming Absolute Configuration: Verifying that the correct enantiomer ((R) in this case) has been synthesized or isolated.
- Determining Enantiomeric Purity: Assessing the enantiomeric excess (e.e.) of a sample. A racemic mixture (50:50 of R and S) is optically inactive, and any deviation from a zero rotation indicates the prevalence of one enantiomer.

Experimental Protocol: Measurement of Specific Rotation

The specific rotation is calculated from the observed rotation measured using a polarimeter. The procedure follows established principles outlined in pharmacopeias[11][12].

Methodology:

- Instrument Calibration: Calibrate the polarimeter by measuring the zero point with a cell containing the solvent (deionized water) and by verifying the reading with a certified quartz plate reference standard[11].
- Solution Preparation: Accurately prepare a solution of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid** in deionized water at a concentration of approximately 3 g/100 mL. Ensure the sample is fully dissolved.
- Measurement:
 - Rinse a 1-decimeter (1 dm) polarimeter cell with the prepared solution, then fill it, ensuring no air bubbles are present.
 - Place the cell in the polarimeter and allow the temperature to equilibrate to 30 °C[1].
 - Measure the observed rotation (α). The measurement should be performed using light from a sodium D line source (589 nm)[12].
- Calculation: Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = (100 \times \alpha) / (l \times c)$ Where:
 - $[\alpha]$ is the specific rotation.
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm).
 - c is the concentration of the solution in g/100 mL.

Solubility Profile

Solubility is a critical parameter that influences a compound's dissolution rate and bioavailability. A study on the 3-chloromandelic acid system has shown that the solubility of the pure enantiomers is highly dependent on temperature^{[7][8]}. The compound exhibits different solubility behaviors in various solvents, which is crucial for selecting appropriate systems for reactions, purification, and formulation.

Scientific Rationale and Significance

Understanding the solubility profile is essential for:

- Crystallization and Purification: Designing effective crystallization processes for purification requires knowledge of the compound's solubility in different solvents at various temperatures.
- Formulation Development: For a compound to be developed into an oral drug product, it must have adequate aqueous solubility to be absorbed in the gastrointestinal tract.
- Analytical Method Development: Choosing appropriate solvents for analytical techniques like HPLC requires the analyte to be soluble.

A systematic study of the solid-liquid equilibria of 3-chloromandelic acid has been performed in water and toluene, revealing complex behaviors due to the existence of polymorphism^{[7][8]}. While a complete table of solubility across a wide range of solvents is not readily available in the literature, the following provides a qualitative summary and a protocol for its determination.

Qualitative Solubility:

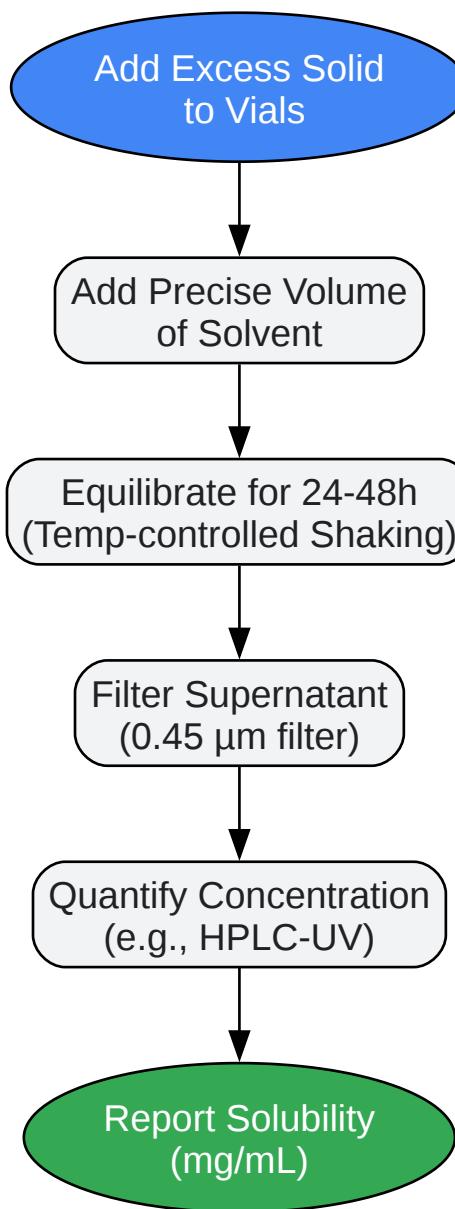
- Water: Solubility is highly temperature-dependent^{[7][8]}.
- Toluene: Used as an alternative solvent in solubility studies^{[7][8]}.
- Alcohols (e.g., Methanol, Ethanol): Generally expected to be soluble due to the presence of polar hydroxyl and carboxylic acid groups.
- Apolar Solvents (e.g., Hexane): Expected to have low solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent[13][14].

Methodology:

- Sample Preparation: Add an excess amount of solid **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid** to a series of vials, ensuring a solid phase remains at equilibrium.
- Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, toluene) to each vial.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[13].
- Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
- Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.



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Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (at the chiral center), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methine proton (-CH(OH)-) signal is a key diagnostic peak. A representative ^1H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons between 7.2 and 7.5 ppm and a singlet for the methine proton around 5.1 ppm[15][16].
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (>170 ppm), followed by the aromatic carbons (120-140 ppm), and the methine carbon of the chiral center (~70 ppm)[17][18].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
- A sharp C=O stretching band from the carbonyl of the carboxylic acid, around 1700-1750 cm⁻¹.
- An O-H stretching band from the alcohol group, around 3200-3500 cm⁻¹.
- C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).
- C-H and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For **(R)-2-(3-Chlorophenyl)-2-**

hydroxyacetic acid, the expected exact mass is 186.0084 g/mol for the $C_8H_7^{35}ClO_3$ isotopologue[17].

Conclusion

The physical properties of **(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid** are well-defined, providing a solid foundation for its application in research and development. Its melting point serves as a reliable indicator of purity, while its specific optical rotation is the definitive measure of its stereochemical identity. The compound's temperature-dependent solubility and known polymorphism underscore the importance of careful process control during crystallization and formulation. The spectroscopic data collectively provide an unambiguous fingerprint for structural confirmation. This guide has synthesized this critical information and provided standardized methodologies, offering researchers and drug development professionals a robust technical resource for the effective characterization and utilization of this important chiral intermediate.

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- To cite this document: BenchChem. [Physical properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2693894#physical-properties-of-r-2-3-chlorophenyl-2-hydroxyacetic-acid]

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